Avenanthramide E

Übersicht

Beschreibung

Avenanthramide E is a phenolic alkaloid compound predominantly found in oats (Avena sativa). . These compounds have garnered significant attention due to their potential health benefits and applications in various fields, including medicine and cosmetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Avenanthramide E can be synthesized using engineered Escherichia coli strains. The process involves resuspending two E. coli strains (one harboring HpaBC and the other harboring SOMT9) with the culture supernatant of HA-7 at a cell density of OD 600 = 3.0. The mixture is then incubated at 30°C for 30 hours with shaking at 180 rpm and analyzed by high-performance liquid chromatography (HPLC) after ethyl acetate extraction .

Industrial Production Methods: Industrial production of avenanthramides, including this compound, typically involves the extraction from oat grains. The extraction process can be optimized using various chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), to ensure high purity and yield .

Analyse Chemischer Reaktionen

pH and Temperature Sensitivity

Avn E demonstrates moderate stability under neutral and acidic conditions but degrades in alkaline environments. Studies on related avenanthramides (e.g., Avn B and C) suggest:

-

Neutral pH (7) : Retains >80% stability at 95°C over 3 hours .

-

UV Light : Trans-to-cis isomerization occurs under prolonged UV exposure, altering bioactivity .

Degradation Pathways

-

Hydrolysis : Cleavage of the amide bond under extreme pH or heat.

-

Oxidation : Methoxy and phenolic groups are susceptible to radical-mediated oxidation .

Antioxidant Reaction Mechanisms

Avn E neutralizes free radicals via multi-step pathways, with efficiency influenced by pH and solvent polarity :

Primary Mechanisms

-

Hydrogen Atom Transfer (HAT) :

-

Sequential Proton Loss Electron Transfer (SPLET) :

Thermodynamic Parameters

| Mechanism | BDE (kcal/mol) | PA (kcal/mol) | ETE (kcal/mol) |

|---|---|---|---|

| HAT (gas phase) | 78.2 | – | – |

| SPLET (water) | – | 285.3 | 45.1 |

BDE = Bond dissociation energy; PA = Proton affinity; ETE = Electron transfer enthalpy

Role of Functional Groups

-

Catechol moiety : Enhances electron-donating capacity.

Synthetic Derivatives and Modifications

Methylation of Avn E’s carboxyl group produces derivatives with enhanced bioavailability. For example:

Analytical Methods for Reaction Monitoring

-

UPLC-MS : Quantifies Avn E and degradation products using [M+H]⁺ (m/z 342) and [M−H]⁻ (m/z 340) ions .

-

HPLC-DAD : Tracks isomerization and pH-dependent stability .

This synthesis of research underscores Avn E’s reactivity in biological and industrial contexts, highlighting its dual role as a natural antioxidant and a template for synthetic derivatives. Further studies are needed to elucidate its behavior under enzymatic conditions and in complex matrices.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Avenanthramide E exhibits significant anti-inflammatory effects, making it a candidate for managing conditions associated with chronic inflammation. Research indicates that avenanthramides can inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8, which are critical in the pathogenesis of various inflammatory diseases .

Key Studies:

- In vitro studies demonstrated that avenanthramides reduced the expression of adhesion molecules in human aortic endothelial cells, which are crucial for leukocyte migration during inflammation .

- Clinical trials have shown that supplementation with avenanthramides can attenuate exercise-induced muscle damage and inflammation, particularly in postmenopausal women .

Antioxidant Activity

This compound possesses potent antioxidant properties that contribute to its health benefits. It has been shown to enhance the body's antioxidant defenses by increasing levels of reduced glutathione, a major cellular antioxidant . This effect is particularly relevant in combating oxidative stress, which is implicated in aging and various chronic diseases.

Bioavailability Insights:

- A study found that after consumption of avenanthramide-enriched oat extracts, plasma concentrations of avenanthramides increased significantly, indicating good bioavailability and rapid absorption .

Neuroprotective Effects

Emerging research suggests that avenanthramides may play a role in protecting against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway by avenanthramides has been highlighted as a potential mechanism for their neuroprotective effects .

Clinical Implications:

- Animal studies have indicated that avenanthramides can improve cognitive function and reduce neuroinflammation in models of neurodegeneration .

Cardiovascular Health

This compound may also contribute to cardiovascular health by exerting anti-atherosclerotic effects. Its ability to inhibit the proliferation of vascular smooth muscle cells and improve endothelial function suggests potential applications in preventing atherosclerosis .

Research Findings:

- In clinical settings, avenanthramide supplementation has been linked to reduced markers of cardiovascular risk, such as C-reactive protein and other inflammatory cytokines .

Cancer Therapeutics

The antiproliferative effects of avenanthramides have been explored in cancer research. Studies indicate that they may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

Case Studies:

Wirkmechanismus

Avenanthramide E exerts its effects primarily through its antioxidant and anti-inflammatory properties. It modulates the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, growth, and metabolism. By reducing oxidative stress and inflammation, this compound helps protect neurons and other cells from damage . Additionally, it inhibits the histamine response, contributing to its anti-itch activity .

Vergleich Mit ähnlichen Verbindungen

- Avenanthramide A

- Avenanthramide B

- Avenanthramide C

Comparison: While all avenanthramides share similar antioxidant and anti-inflammatory properties, avenanthramide E is unique due to its specific molecular structure, which allows it to interact more effectively with certain molecular targets. This makes it particularly effective in modulating the PI3K/AKT signaling pathway and providing neuroprotective effects .

Biologische Aktivität

Avenanthramide E (Avn-E) is a lesser-known member of the avenanthramide family, which are polyphenolic compounds found exclusively in oats (Avena sativa). This article explores the biological activities of Avn-E, including its antioxidant, anti-inflammatory, and potential therapeutic properties, supported by recent research findings.

Overview of Avenanthramides

Avenanthramides are characterized by their unique chemical structure, which includes a hydroxycinnamic acid moiety. The most studied avenanthramides include Avn-A, Avn-B, and Avn-C, with Avn-E being recognized for its distinct biological properties. These compounds have been shown to exhibit various health benefits, particularly in the context of oxidative stress and inflammation.

Antioxidant Activity

Antioxidant Properties : Avenanthramides, including Avn-E, demonstrate significant antioxidant activity. Research indicates that these compounds can scavenge free radicals and enhance the body's antioxidant defenses.

- In vitro Studies : Avn-E has been shown to inhibit oxidative stress markers in cellular models. For example, studies utilizing DPPH and β-carotene assays revealed that Avn-E possesses strong radical-scavenging abilities comparable to well-known antioxidants like ascorbic acid and Trolox® .

- In vivo Studies : In animal models, supplementation with avenanthramides has been associated with reduced levels of reactive oxygen species (ROS) and improved activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .

Anti-inflammatory Effects

Mechanisms of Action : Avenanthramides exert their anti-inflammatory effects through several pathways:

- Cytokine Modulation : Avn-E has been observed to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental settings. This modulation helps mitigate inflammation in conditions such as arthritis and exercise-induced muscle damage .

- NF-κB Pathway Inhibition : Studies have demonstrated that avenanthramides inhibit the NF-κB signaling pathway, which is crucial in regulating inflammatory responses. By preventing the phosphorylation of IκB kinase, Avn-E reduces the activation of NF-κB and subsequent inflammatory gene expression .

Potential Health Benefits

Cardiovascular Health : The consumption of avenanthramides is linked to improved cardiovascular health due to their ability to lower LDL cholesterol levels and reduce arterial inflammation. Clinical trials have shown that regular intake of oat-derived avenanthramides can lead to significant reductions in serum lipid levels .

Skin Protection : Avenanthramides also exhibit protective effects against skin irritation and aging. Their anti-inflammatory properties make them suitable for inclusion in dermatological formulations aimed at treating conditions like atopic dermatitis and psoriasis .

Bioavailability and Pharmacokinetics

Understanding the bioavailability of avenanthramides is crucial for evaluating their efficacy:

- Pharmacokinetic Studies : Research indicates that after oral administration, avenanthramides reach peak plasma concentrations within 2-3 hours. For instance, Avn-A shows a bioavailability that is significantly higher than other variants like Avn-B .

- Impact on Antioxidant Levels : Consumption of avenanthramide-enriched products has been shown to elevate plasma levels of reduced glutathione (GSH), a key antioxidant in the body. One study reported a 21% increase in GSH levels within 15 minutes post-consumption .

Case Studies

- Exercise-Induced Inflammation : A study involving postmenopausal women demonstrated that supplementation with avenanthramide significantly reduced markers of exercise-induced inflammation, such as C-reactive protein and IL-1β levels .

- Chronic Disease Prevention : Longitudinal studies suggest that regular intake of avenanthramides may lower the risk of chronic diseases such as cardiovascular disease and certain cancers due to their combined antioxidant and anti-inflammatory properties .

Eigenschaften

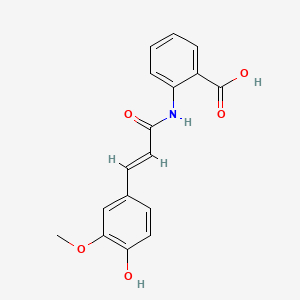

IUPAC Name |

2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKJPXSYWQUVGO-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437293 | |

| Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93755-77-2 | |

| Record name | Avenanthramide E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93755-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenanthramide E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093755772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVENANTHRAMIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB9MUF0VRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.